N-(1-(naphthalen-2-yl)ethyl)acetamide N-(1-(naphthalen-2-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 199442-03-0
VCID: VC7280703
InChI: InChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16)
SMILES: CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C
Molecular Formula: C14H15NO
Molecular Weight: 213.28

N-(1-(naphthalen-2-yl)ethyl)acetamide

CAS No.: 199442-03-0

Cat. No.: VC7280703

Molecular Formula: C14H15NO

Molecular Weight: 213.28

* For research use only. Not for human or veterinary use.

N-(1-(naphthalen-2-yl)ethyl)acetamide - 199442-03-0

Specification

CAS No. 199442-03-0
Molecular Formula C14H15NO
Molecular Weight 213.28
IUPAC Name N-(1-naphthalen-2-ylethyl)acetamide
Standard InChI InChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16)
Standard InChI Key VWZBVZGXNRCIRW-UHFFFAOYSA-N
SMILES CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

N-(1-(Naphthalen-2-yl)ethyl)acetamide features a naphthalene ring substituted at the 2-position with an ethyl group bearing an acetamide functional group. The naphthalene moiety contributes aromatic stability and hydrophobicity, while the acetamide group introduces hydrogen-bonding capacity. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H15NO\text{C}_{14}\text{H}_{15}\text{NO}
Molecular Weight213.28 g/mol
IUPAC NameN-(1-naphthalen-2-ylethyl)acetamide
SMILES NotationCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)Estimated ~3.0 (calculated)

The compound’s structure is confirmed via spectroscopic methods, though experimental data (e.g., NMR, IR) remain unpublished. The naphthalene ring’s planar geometry and conjugated π-system likely influence its electronic properties, while the acetamide group’s polarity may enhance solubility in polar aprotic solvents.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route involves the acylation of 1-(naphthalen-2-yl)ethylamine with acetyl chloride under anhydrous conditions. The reaction proceeds as follows:

  • Reagents:

    • 1-(Naphthalen-2-yl)ethylamine

    • Acetyl chloride

    • Triethylamine (base catalyst)

    • Anhydrous dichloromethane (solvent)

  • Procedure:

    • Dissolve 1-(naphthalen-2-yl)ethylamine in dichloromethane.

    • Add triethylamine to scavenge HCl.

    • Slowly introduce acetyl chloride at 0–5°C to minimize side reactions.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract with organic solvent, and purify via recrystallization or column chromatography.

Yield: ~60–75% (theoretical, based on analogous reactions).

Industrial Considerations

While no industrial production data exist, continuous-flow reactors could optimize scalability. Automated temperature control and in-line purification (e.g., centrifugal partition chromatography) might enhance efficiency.

CompoundKey Structural DifferenceKnown Activity
N-(1-(Naphthalen-2-yl)ethyl)acetamideAcetamide substituentHypothesized enzyme inhibition
2-(4-Methylpiperidin-1-yl)-N-[1-(naphthalen-2-yl)ethyl]acetamide Piperidine ring additionUnknown (research chemical)

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for designing:

  • Kinase Inhibitors: Naphthalene moieties are prevalent in ATP-competitive kinase inhibitors (e.g., imatinib derivatives).

  • Anticancer Agents: Acetamide groups enhance solubility and bioavailability in tumor-targeting molecules.

Materials Science

  • Fluorescent Probes: Naphthalene’s inherent fluorescence (λem340nm\lambda_{\text{em}} \approx 340 \, \text{nm}) could be exploited in imaging agents.

  • Polymer Additives: As a hydrophobic monomer, it may improve thermoplastic stability.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via microwave-assisted synthesis or greener solvents.

  • Biological Screening: Prioritize assays for neurodegenerative diseases (e.g., Parkinson’s) given structural parallels to dopamine agonists.

  • Thermodynamic Studies: Measure melting point, enthalpy of fusion, and solubility profiles.

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